Cyclopropyl-[4-[3-(methoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone
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Overview
Description
Cyclopropyl-[4-[3-(methoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone is a complex organic compound that features a cyclopropyl group, a methoxymethyl-substituted phenyl group, and a sulfonylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-[3-(methoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Methoxymethylation of Phenyl Group: The phenyl group is methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.
Sulfonylation of Morpholine: Morpholine is sulfonylated using sulfonyl chlorides under basic conditions to form the sulfonylmorpholine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
In organic synthesis, Cyclopropyl-[4-[3-(methoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties. It may be explored for its potential as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable building block for material science applications.
Mechanism of Action
The mechanism by which Cyclopropyl-[4-[3-(methoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, while the cyclopropyl and methoxymethyl groups can influence the compound’s overall binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-[3-(hydroxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone
- Cyclopropyl-[4-[3-(methyl)phenyl]sulfonylmorpholin-2-yl]methanone
- Cyclopropyl-[4-[3-(ethoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone
Uniqueness
Cyclopropyl-[4-[3-(methoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications compared to its analogs.
Properties
IUPAC Name |
cyclopropyl-[4-[3-(methoxymethyl)phenyl]sulfonylmorpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-21-11-12-3-2-4-14(9-12)23(19,20)17-7-8-22-15(10-17)16(18)13-5-6-13/h2-4,9,13,15H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMWAAUCGSVCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)S(=O)(=O)N2CCOC(C2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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